molecular formula C20H22N4O4 B2695697 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1796948-92-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No. B2695697
CAS RN: 1796948-92-9
M. Wt: 382.42
InChI Key: ZHIZQXAVKXZXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation A study by Kendre, Landge, and Bhusare (2015) focused on the synthesis of novel derivatives, including pyrazole and isoxazole compounds, through a multi-component cyclo-condensation reaction. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents with improved efficacy and safety profiles (Kendre, Landge, & Bhusare, 2015).

Antidepressant Potential Bailey et al. (1985) investigated a series of compounds for their potential antidepressant properties. The study identified specific pyrazole derivatives as potential antidepressants, highlighting the chemical's relevance in the search for new treatments for depression without significant side effects (Bailey et al., 1985).

New Synthesis Methods Gabriele et al. (2006) reported on a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and related derivatives, demonstrating the versatility and potential of these compounds in chemical synthesis and possibly leading to novel drug formulations or materials (Gabriele et al., 2006).

Antimicrobial Activity A study by Hassan (2013) on the synthesis of new pyrazoline and pyrazole derivatives, including their antibacterial and antifungal activities, underscores the importance of these compounds in developing new antimicrobial agents (Hassan, 2013).

Chemical Properties and Reactions Research by Pillai et al. (2019) on the synthesis, characterization, and evaluation of Schiff bases containing triazole and pyrazole rings for antioxidant and α-glucosidase inhibitory activities further illustrates the compound's potential in medicinal chemistry and drug development (Pillai et al., 2019).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-17(14(2)28-23-13)7-8-20(25)22-15-9-21-24(10-15)11-16-12-26-18-5-3-4-6-19(18)27-16/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIZQXAVKXZXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

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